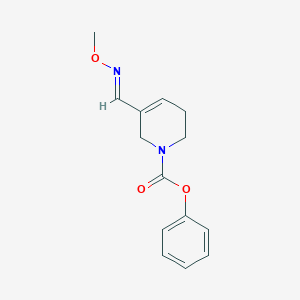

1,3-苯并二氧杂环戊烯-2-乙酸,2-甲基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

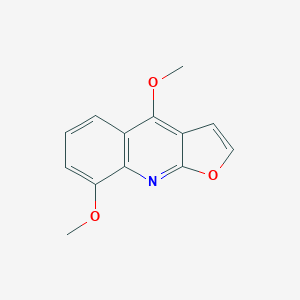

The synthesis of 1,3-benzodioxole derivatives, including 1,3-Benzodioxole-2-acetic acid, 2-methyl-, has been explored through various methods. For instance, 1,3-Benzodioxole can be synthesized from catechol by cyclization with dichloromethane, a process optimized to achieve considerable yields. This method underscores the foundational approach to creating 1,3-Benzodioxole derivatives, which can be further modified to introduce the acetic acid and methyl groups at specific positions (Li Yu, 2006); (Yang Zhi-yong, 2011).

Molecular Structure Analysis

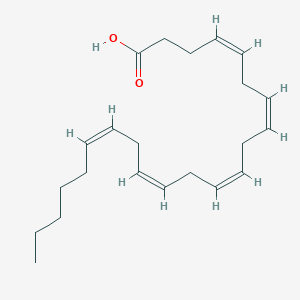

The molecular structure of 1,3-Benzodioxole-2-acetic acid, 2-methyl- has been characterized by various spectroscopic techniques. These include infrared spectrum (IR) and nuclear magnetic resonance (NMR), which help in confirming the presence of the benzodioxole core, acetic acid, and methyl functional groups. Such structural characterization is critical for understanding the compound's reactivity and properties (Sudhir M. Hiremath et al., 2019).

Chemical Reactions and Properties

1,3-Benzodioxole derivatives participate in various chemical reactions, offering insights into their chemical properties. For example, the photocatalytic preparation of 2-substituted 1,3-benzodioxoles demonstrates the reactivity of the benzodioxole ring under specific conditions, leading to bioactive compounds. This highlights the versatile chemical nature and potential utility of 1,3-Benzodioxole-2-acetic acid, 2-methyl- derivatives (Davide Ravelli et al., 2011).

科学研究应用

改进的酰化工艺

该化合物用于1,3-苯并二氧杂环戊烯的酰化。该过程在使用可回收的非化学计量异相催化剂的连续过程中进行了研究。转化率为 73%,目标酰化产物的选择性为 62% 。这表明它在提高酰化反应的效率、可持续性和可扩展性方面具有潜力。

生长素受体激动剂

已发现包括“1,3-苯并二氧杂环戊烯-2-乙酸,2-甲基-”在内的 1,3-苯并二氧杂环戊烯衍生物可作为有效的生长素受体激动剂。它们通过增强与根相关的信号响应,对拟南芥和水稻的根系生长具有显着的促进作用 。这表明它们在增强根系生长和作物产量方面具有潜在用途。

抗肿瘤效率

该化合物已被研究用于其提高抗肿瘤效率的潜力。对两种白血病细胞系 Molm-13 和 NB4;两种实体瘤细胞系 HeLa(人宫颈癌细胞系)和 4T1(乳腺癌细胞系);以及两种正常细胞系 COS-7(非洲绿猴肾细胞系)和大鼠 PBMC(外周血单核细胞系)评估了所有合成化合物的生物活性 。

抗氧化活性

该化合物已被评估其体外抗氧化活性。使用与稳定的自由基 DPPH 方法的相互作用来评估合成化合物的抗氧化活性 。

未来方向

作用机制

Target of Action

The primary target of 1,3-Benzodioxole-2-acetic acid, 2-methyl- is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in root growth .

Mode of Action

1,3-Benzodioxole-2-acetic acid, 2-methyl- acts as an agonist to the auxin receptor TIR1 . It binds to the receptor, enhancing root-related signaling responses . Molecular docking analysis has shown that this compound has a stronger binding ability with TIR1 than NAA (1-naphthylacetic acid), a commonly used auxin .

Biochemical Pathways

Upon binding to the TIR1 receptor, 1,3-Benzodioxole-2-acetic acid, 2-methyl- induces a common transcriptional response with auxin . It down-regulates the expression of root growth-inhibiting genes, thereby promoting root growth .

Pharmacokinetics

Its potent activity in promoting root growth suggests that it may have favorable absorption, distribution, metabolism, and excretion properties .

Result of Action

The result of the action of 1,3-Benzodioxole-2-acetic acid, 2-methyl- is a significant promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa . This effect far exceeds that of NAA .

Action Environment

The action of 1,3-Benzodioxole-2-acetic acid, 2-methyl- is influenced by environmental factors. It’s worth noting that the compound’s promotive effect on root growth suggests that it may be effective in a variety of environmental conditions conducive to plant growth .

生化分析

Biochemical Properties

1,3-Benzodioxole-2-acetic acid, 2-methyl- has been found to interact with various enzymes and proteins. For instance, it has been reported to act as an agonist of the auxin receptor TIR1 (Transport Inhibitor Response 1), a protein involved in plant growth and development . This interaction enhances root-related signaling responses, promoting root growth in plants .

Cellular Effects

In cellular processes, 1,3-Benzodioxole-2-acetic acid, 2-methyl- has shown significant effects. It has been found to influence cell function by enhancing auxin response reporter’s (DR5:GUS) transcriptional activity . This suggests that the compound may play a role in gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, 1,3-Benzodioxole-2-acetic acid, 2-methyl- exerts its effects through binding interactions with biomolecules. For example, it has a stronger binding ability with the auxin receptor TIR1 than NAA (1-naphthylacetic acid), a commonly used auxin . This binding interaction leads to changes in gene expression and can influence enzyme activity .

Temporal Effects in Laboratory Settings

Its potent activity as an auxin receptor agonist suggests that it may have long-term effects on cellular function, particularly in relation to root growth .

Metabolic Pathways

Its interaction with the auxin receptor TIR1 suggests it may be involved in the auxin signaling pathway , which plays a crucial role in plant growth and development.

Transport and Distribution

Given its interaction with the auxin receptor TIR1, it may be transported and distributed in a manner similar to other auxins .

Subcellular Localization

The subcellular localization of 1,3-Benzodioxole-2-acetic acid, 2-methyl- is another area that warrants further study. As an auxin receptor agonist, it may be localized in areas of the cell where auxin receptors are present .

属性

IUPAC Name |

2-(2-methyl-1,3-benzodioxol-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-10(6-9(11)12)13-7-4-2-3-5-8(7)14-10/h2-5H,6H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBSSMZKVMEGDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2=CC=CC=C2O1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196169 |

Source

|

| Record name | 1,3-Benzodioxole-2-acetic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4442-72-2 |

Source

|

| Record name | 1,3-Benzodioxole-2-acetic acid, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004442722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzodioxole-2-acetic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B45089.png)

![1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride](/img/structure/B45096.png)

![[(2R,3R,4R,5R)-5,6-dihydroxy-2-[[(3R)-3-hydroxytetradecanoyl]amino]-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B45114.png)

![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B45131.png)